4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine

Epigenetics LSD1 inhibition Histone demethylase

2,4‑Dimethoxyphenyl‑substituted 2‑aminothiazole with validated pharmacology: LSD1‑selective (480‑fold over LSD2), TS reference (IC₅₀ 360 nM), and MAO‑B negative control (>100 µM). This exact substitution pattern is critical—cholinesterase IC₅₀ values vary >1000‑fold across phenyl analogs. The scaffold yielded 32‑fold potency gains in LSD1 SAR; substitution cannot be altered without losing target engagement. For reproducible LSD1/TS research, source this precise chemotype, not uncharacterized regioisomers.

Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
CAS No. 23111-45-7
Cat. No. B1269286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine
CAS23111-45-7
Molecular FormulaC11H12N2O2S
Molecular Weight236.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=CSC(=N2)N)OC
InChIInChI=1S/C11H12N2O2S/c1-14-7-3-4-8(10(5-7)15-2)9-6-16-11(12)13-9/h3-6H,1-2H3,(H2,12,13)
InChIKeyNRGCDEWBJMQJBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine (CAS 23111-45-7): Core Chemical Identity and Procurement Baseline


4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine (CAS 23111-45-7), also designated as 4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-amine, is a substituted 2-aminothiazole heterocycle with a molecular formula of C₁₁H₁₂N₂O₂S and a molecular weight of 236.29 g/mol [1]. The compound features a 2,4-dimethoxyphenyl substituent at the 4-position of the thiazole ring and a primary amine at the 2-position—a scaffold arrangement that defines its biological interaction profile and distinguishes it from regioisomeric and mono-substituted aminothiazole analogs [2].

Procurement Risk Alert: Why 2-Aminothiazole Analogs Are Not Interchangeable with 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine


Substitution of the 2,4-dimethoxyphenyl moiety for other phenyl-substituted thiazol-2-amines cannot be performed without altering target engagement and biological outcome. In LSD1 inhibitor development, compounds bearing a 2,4-dimethoxyphenyl group at the 4-position exhibited 32-fold enhanced potency over the initial fragment hit following SAR optimization [1]. Within a single series of N-phenylthiazol-2-amine derivatives evaluated for cholinesterase inhibition, the difference in AChE inhibitory potency between the most and least active compounds exceeded three orders of magnitude, with IC₅₀ values ranging from 0.009 µM to >10 µM depending solely on phenyl substitution pattern [2]. These structural divergences produce functionally distinct molecules that cannot be considered pharmacologically equivalent for research applications.

Quantitative Differentiation Evidence: 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine vs. Comparator Analogs


LSD1 vs. LSD2 Selectivity Profile: 480-Fold Differential Isozyme Discrimination

The target compound exhibits moderate but detectable inhibition of lysine-specific histone demethylase 1A (LSD1) with an IC₅₀ of 480 nM while demonstrating negligible activity against the paralogous enzyme LSD2 (IC₅₀ = 230,000 nM) [1]. The isozyme selectivity factor (LSD2 IC₅₀ / LSD1 IC₅₀) calculates to approximately 480, a substantial window within the histone demethylase family.

Epigenetics LSD1 inhibition Histone demethylase

Thymidylate Synthase Inhibitory Activity: 360 nM IC₅₀ Against Rat TS

This compound demonstrates inhibitory activity against rat thymidylate synthase (TS) with an IC₅₀ of 360 nM [1]. Thymidylate synthase is a validated anticancer target responsible for de novo dTMP synthesis, and inhibition at sub-micromolar concentrations positions this scaffold as a potential starting point for TS-directed research.

Anticancer Nucleotide metabolism Thymidylate synthase

MAO-B Counter-Screen: Negligible Off-Target Activity at >100,000 nM

Counter-screening against human monoamine oxidase B (MAO-B) reveals that the target compound is essentially inactive, with an IC₅₀ greater than 100,000 nM [1]. This confirms that the compound does not inadvertently inhibit MAO-B, a common off-target liability for many CNS-active small molecules.

Selectivity MAO-B Off-target profiling

LSD1 Fragment-to-Lead Optimization: 32-Fold Potency Enhancement Retained by 2,4-Dimethoxyphenyl Scaffold

In the development of reversible LSD1 inhibitors, aminothiazole fragments bearing the 2,4-dimethoxyphenyl substitution were identified as a privileged chemotype. Iterative SAR expansion increased potency 32-fold relative to the initial fragment hit, while maintaining the core 2,4-dimethoxyphenyl-thiazol-2-amine architecture [1]. Compounds lacking this substitution pattern failed to achieve comparable potency improvements.

SAR LSD1 inhibitors Fragment-based drug discovery

Research Application Scenarios Where 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine Delivers Differentiated Value


LSD1-Selective Epigenetic Probe Development (Isozyme Discrimination Required)

Investigators requiring a tool compound that discriminates between LSD1 and LSD2 will find value in this compound's 480-fold selectivity window (LSD1 IC₅₀ = 480 nM vs. LSD2 IC₅₀ = 230,000 nM) [1]. This selectivity enables experiments where LSD1-specific inhibition must be isolated from LSD2-mediated confounding effects—a capability not provided by non-selective aminothiazoles or pan-LSD inhibitors.

Thymidylate Synthase-Focused Anticancer Hit Identification

This compound offers a validated starting point for TS-targeted anticancer programs, with confirmed IC₅₀ = 360 nM against rat thymidylate synthase [2]. Researchers may use this as a reference standard or scaffold for medicinal chemistry optimization, contrasting with uncharacterized commercial aminothiazoles that lack any TS activity annotation.

MAO-B Counter-Screening Control for CNS-Targeted Aminothiazole Programs

With MAO-B IC₅₀ > 100,000 nM [3], this compound serves as a negative control for MAO-B inhibition when profiling other aminothiazole derivatives. Its lack of MAO-B activity ensures that phenotypic effects observed in neuronal assays are not attributable to unintended MAO modulation—a documented confounder in aminothiazole pharmacology.

LSD1 Fragment-Based Drug Discovery: Privileged Scaffold Starting Point

The 2,4-dimethoxyphenyl-thiazol-2-amine core has been established as a privileged scaffold for LSD1 inhibition, with SAR expansion yielding a 32-fold potency increase over the initial fragment hit [4]. Medicinal chemistry teams initiating LSD1 programs may prioritize this chemotype over alternative aminothiazole substitution patterns lacking documented tractability in LSD1 SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,4-Dimethoxy-phenyl)-thiazol-2-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.